![molecular formula C20H27N2O3P B14170675 N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide CAS No. 922712-18-3](/img/structure/B14170675.png)
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is a chemical compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphinic amide group, which is a functional group containing a phosphorus atom bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can be achieved through several methods. One common approach involves the reaction of diphenylphosphinic chloride with N-(3-butoxypropyl)amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic amide bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- N-[(3-Methoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- N-[(3-Propoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
Uniqueness
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is unique due to its specific butoxypropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
CAS No. |
922712-18-3 |
|---|---|
Molecular Formula |
C20H27N2O3P |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-(3-butoxypropyl)-3-diphenylphosphorylurea |
InChI |
InChI=1S/C20H27N2O3P/c1-2-3-16-25-17-10-15-21-20(23)22-26(24,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14H,2-3,10,15-17H2,1H3,(H2,21,22,23,24) |
InChI Key |
KZKHPBROTUNKKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


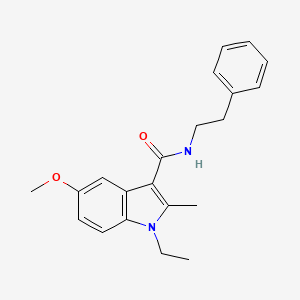
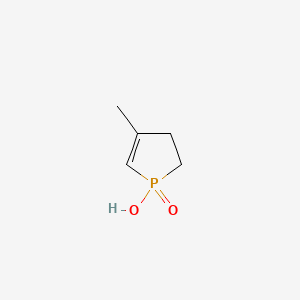
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
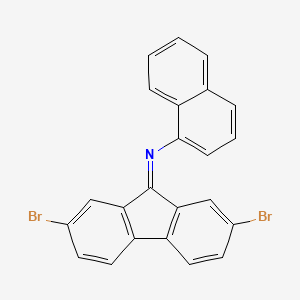
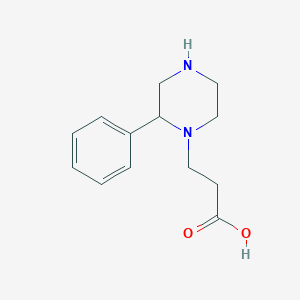
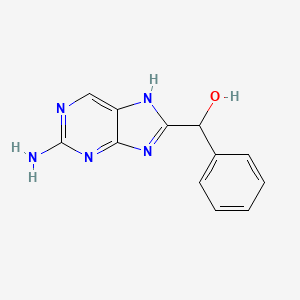
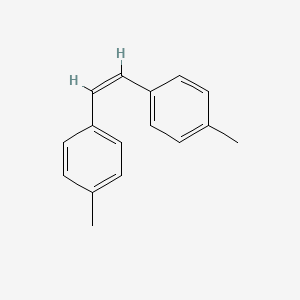
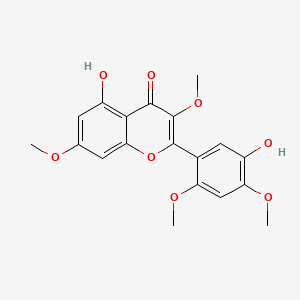
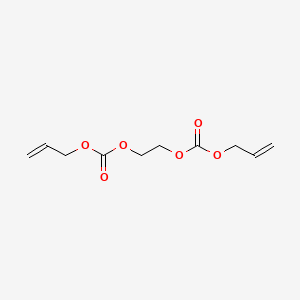

![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
